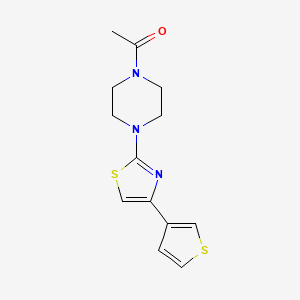![molecular formula C24H23N5O3S B2491253 ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886930-23-0](/img/structure/B2491253.png)
ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemically synthesized molecules with potential applications in various scientific fields. Its structure suggests it might exhibit unique chemical and physical properties, making it an interesting subject for detailed study.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, often starting with the formation of a core structure followed by the addition of functional groups. For instance, Mohamed (2021) described a convenient synthesis route for related derivatives through interactions at room temperature, highlighting the importance of reaction conditions in obtaining desired compounds (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed using spectroscopic data and elemental analysis. The structural confirmation is crucial for understanding the compound's chemical behavior and potential applications. Techniques like NMR, IR, and X-ray crystallography provide detailed insights into the molecular geometry and electronic structure (İ. Koca et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups. For example, the presence of a pyrrol-1-yl group might participate in nucleophilic substitution reactions or act as a ligand in coordination compounds. The chemical properties are defined by the molecular structure, which dictates the compound's reactivity towards other chemicals (Sermukšnytė et al., 2022).
Physical Properties Analysis
The physical properties such as melting point, solubility, and stability are determined by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science or pharmaceuticals (P. Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are pivotal for its application in synthesis and manufacturing processes. The specific functional groups within the molecule play a significant role in these properties, influencing how the compound can be utilized in further chemical reactions (Y. Sert et al., 2020).
Applications De Recherche Scientifique
Antibacterial and Antifungal Potential
Compounds with triazole and pyrrole moieties, similar to the one you're interested in, have been studied for their antimicrobial properties. For instance, research on new quinazolines, which share some structural similarities, demonstrated potential antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Drug Design
The compound's structure suggests potential for drug design applications, particularly due to the presence of a triazole ring, known for its significance in medicinal chemistry. A study on a related compound showed its inhibitory activity against specific enzymes through molecular docking studies, highlighting its potential in drug discovery (El-Azab et al., 2016).
Synthesis and Characterization
Research into similar compounds involves detailed synthesis and characterization processes, which are crucial for understanding their properties and potential applications. For example, a study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, demonstrating the diverse chemical reactions and structural analyses involved in developing such compounds (Mohamed, 2021).
Potential for Nonlinear Optical Properties
The structure of the compound suggests potential for nonlinear optical (NLO) properties, which are of interest in materials science for applications in optical switching, data storage, and photonics. A related study on the molecular structure and NLO properties of a similar compound highlighted its promising optical characteristics (El-Azab et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-3-32-23(31)19-11-4-5-12-20(19)25-21(30)16-33-24-27-26-22(18-10-8-9-17(2)15-18)29(24)28-13-6-7-14-28/h4-15H,3,16H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDAPMDTGAUOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

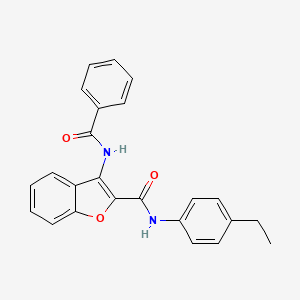
![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)
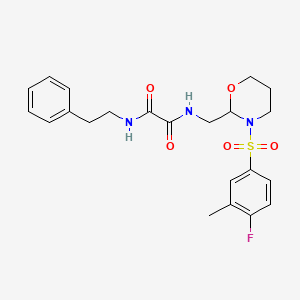
![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)
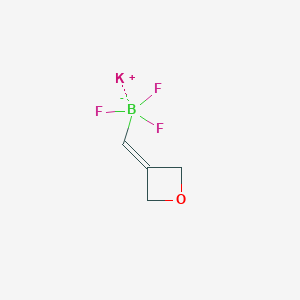
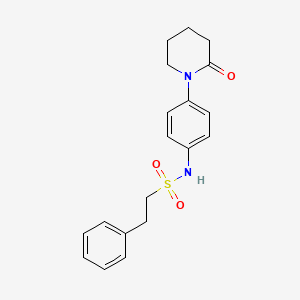
![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)
